4-(4-formylphenyl)benzoic Acid
Overview
Description
4-(4-formylphenyl)benzoic acid is a chemical compound that is related to various research studies in the field of organic chemistry. Although the provided papers do not directly discuss 4-(4-formylphenyl)benzoic acid, they involve similar compounds and their derivatives, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related substances.
Synthesis Analysis
The synthesis of compounds related to 4-(4-formylphenyl)benzoic acid involves multiple steps and reactions. For instance, the synthesis of 4-(diphenylphosphino)benzoic acid as a bifunctional reagent in the Mitsunobu reaction is described, which involves the use of di-2-methoxyethyl azodicarboxylate and a chromatography-free process for the inversion of secondary alcohols . Similarly, the synthesis of various azo-benzoic acids and their precursors is achieved through reactions that include the use of NMR, UV-VIS, and IR spectroscopic techniques . Other related syntheses involve multi-step reactions with different reagents and catalysts, such as the synthesis of 4-(4-phenylbutoxy) benzoic acid using 4-chloro-1-butanol, CHCl_3 as a solvent, and AlCl_3 as a catalyst .
Molecular Structure Analysis
The molecular structure and geometry of compounds similar to 4-(4-formylphenyl)benzoic acid are often characterized using various spectroscopic methods and theoretical calculations. For example, the structure of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex is elucidated using X-ray diffraction and Hirshfeld surface analysis . The molecular vibrations of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid are investigated using Raman spectroscopy and density functional theory (DFT) calculations . These studies provide insights into the molecular conformations and intermolecular interactions that may be relevant to 4-(4-formylphenyl)benzoic acid.
Chemical Reactions Analysis
The chemical reactions involving compounds related to 4-(4-formylphenyl)benzoic acid demonstrate various reaction mechanisms and outcomes. For instance, the Mitsunobu reaction with 4-(diphenylphosphino)benzoic acid results in the stereospecific inversion of secondary alcohols . Azo-benzoic acids undergo acid-base dissociation and azo-hydrazone tautomerism in solution, influenced by solvent composition and pH . These findings suggest that 4-(4-formylphenyl)benzoic acid may also participate in similar chemical equilibria and transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(4-formylphenyl)benzoic acid are characterized using various analytical techniques. The crystal structure of 4-(trimethylgermyl)benzoic acid reveals hydrogen-bonded dimers in the solid state . The synthesis and characterization of liquid crystal intermediates, such as n alkoxybiphenyl 4' carbonyloxy benzoic acid, involve IR, 1H NMR, and MS to determine their properties . These studies contribute to understanding the potential properties of 4-(4-formylphenyl)benzoic acid, such as solubility, melting point, and reactivity.
Scientific Research Applications
4-(4-formylphenyl)benzoic Acid, also known as 4-Carboxybenzaldehyde, Benzaldehyde-4-carboxylic acid, or Terephthalaldehydic acid, is an important intermediate in the synthesis of terepthalic acid . It can react with barium carbonate to yield a two-dimensional barium (II) coordination polymer .
In terms of application methods, one approach involves running the process under mild conditions (without heating or at 30–35°C); N,N’-dicyclohexylcarbodiimide serves as an effective dehydrating agent, and 4-dimethylamino-pyridine as a catalyst . The reaction can be represented as follows:
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Esterification of 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl
- Field : Organic Chemistry
- Application : 4-Formylbenzoic acid has been used as a reagent during the esterification of 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl to yield 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .
- Method : The esterification process involves the reaction of 4-Formylbenzoic acid with 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl .
- Results : The outcome of this process is the production of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .
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Synthesis of Acid Functionalized Mesoporous Silica Catalyst
- Field : Material Science
- Application : 4-Formylbenzoic acid can be used as a reagent to synthesize acid functionalized mesoporous silica catalyst by the condensation of its aldehyde group with -NH2 of amine functionalized silica .
- Method : The synthesis process involves the reaction of 4-Formylbenzoic acid with amine functionalized silica .
- Results : The outcome of this process is the production of an acid functionalized mesoporous silica catalyst .
Safety And Hazards
4-(4-formylphenyl)benzoic Acid can cause skin irritation and serious eye damage. It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life. It is advised not to breathe its dust, fume, gas, mist, or vapors, and to wash skin thoroughly after handling .
Future Directions
properties
IUPAC Name |
4-(4-formylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEAFZUEUSBESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383352 | |
Record name | 4-(4-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-formylphenyl)benzoic Acid | |
CAS RN |
70916-98-2 | |
Record name | 4-(4-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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